molecular formula C11H17N3O2 B031992 N-(4-hydroxy-4-pyridin-3-ylpentyl)-N-methylnitrous amide CAS No. 127171-58-8

N-(4-hydroxy-4-pyridin-3-ylpentyl)-N-methylnitrous amide

Cat. No.: B031992
CAS No.: 127171-58-8
M. Wt: 223.27 g/mol
InChI Key: LJBRXWDSIAIFEX-UHFFFAOYSA-N
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Description

3-Pyridinemethanol, alpha-methyl-alpha-(3-(methylnitrosoamino)propyl)- is a complex organic compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . This compound is notable for its unique structure, which includes a pyridine ring, a methanol group, and a nitrosoamino group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-Pyridinemethanol, alpha-methyl-alpha-(3-(methylnitrosoamino)propyl)- involves several steps. One common method includes the reaction of 3-pyridinemethanol with alpha-methyl-alpha-(3-bromopropyl)amine under specific conditions to introduce the nitrosoamino group . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-Pyridinemethanol, alpha-methyl-alpha-(3-(methylnitrosoamino)propyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitroso group to an amino group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other functional groups using appropriate nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

3-Pyridinemethanol, alpha-methyl-alpha-(3-(methylnitrosoamino)propyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol, alpha-methyl-alpha-(3-(methylnitrosoamino)propyl)- involves its interaction with specific molecular targets and pathways. The nitrosoamino group can participate in redox reactions, influencing cellular redox states and signaling pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

3-Pyridinemethanol, alpha-methyl-alpha-(3-(methylnitrosoamino)propyl)- can be compared with other similar compounds such as:

Properties

IUPAC Name

N-(4-hydroxy-4-pyridin-3-ylpentyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(15,6-4-8-14(2)13-16)10-5-3-7-12-9-10/h3,5,7,9,15H,4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBRXWDSIAIFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN(C)N=O)(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925806
Record name N-[4-Hydroxy-4-(pyridin-3-yl)pentyl]-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127171-58-8
Record name 3-Pyridinemethanol, alpha-methyl-alpha-(3-(methylnitrosoamino)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127171588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-Hydroxy-4-(pyridin-3-yl)pentyl]-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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